Cobamamide

Catalog No.
S524149
CAS No.
13870-90-1
M.F
C72H100CoN18O17P
M. Wt
1579.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobamamide

CAS Number

13870-90-1

Product Name

Cobamamide

IUPAC Name

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate

Molecular Formula

C72H100CoN18O17P

Molecular Weight

1579.6 g/mol

InChI

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

OAJLVMGLJZXSGX-AZCDKEHOSA-L

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Solubility

partly miscible in water

Synonyms

3',4'-anhydroadenosylcobalamin, 5'-deoxyadenosylcobalamin, adenosylcobalamin, AdoCbl, cobamamide, coenzyme B12, desoxyadenosylcobalamine, dibencozide, Indusil T, vitamin B12 coenzyme

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Description

The exact mass of the compound Coenzyme B12 is 1578.6583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Cobamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Essential Enzyme Cofactor

Coenzyme B12 acts as a cofactor for two key enzymes in the human body:

  • Methionine synthase: This enzyme is critical for converting homocysteine to methionine, an essential amino acid involved in protein synthesis and DNA methylation [National Institutes of Health Office of Dietary Supplements, ]. Methionine also serves as a precursor for S-adenosylmethionine, a universal methyl donor for numerous cellular processes [Examine.com, ].
  • L-methylmalonyl-CoA mutase: This enzyme is responsible for the conversion of L-methylmalonyl-CoA to succinyl-CoA, a vital step in the breakdown of certain fatty acids and branched-chain amino acids [National Institutes of Health Office of Dietary Supplements, ].

Disruptions in these enzyme functions due to B12 deficiency can lead to various health problems.

Cellular Functions and Potential Health Benefits

Research explores the potential benefits of coenzyme B12 in various aspects of human health:

  • Neurological health: B12 deficiency has been linked to cognitive decline and neurodegenerative diseases like Alzheimer's. While supplementation might not directly improve cognition in all cases, research continues to investigate the complex relationship between B12, folate, and brain health [National Institutes of Health Office of Dietary Supplements, ].
  • Mental health: Studies suggest a possible link between low B12 levels and depression. However, the evidence for B12 supplementation directly improving mood is not conclusive, especially in individuals without a deficiency [Healthline, ].
  • Homocysteine levels: B12 is essential for maintaining healthy homocysteine levels. Elevated homocysteine has been associated with an increased risk of cardiovascular disease, although the exact link is still under investigation [National Institutes of Health Office of Dietary Supplements, ].

Cobamamide, also known as adenosylcobalamin or dibencozide, is an active form of vitamin B12. It belongs to the class of organic compounds known as cobalamin derivatives, characterized by a corrin ring structure that contains a cobalt atom coordinated to a nucleotide moiety. The chemical formula for cobamamide is C72H100CoN18O17P\text{C}_{72}\text{H}_{100}\text{CoN}_{18}\text{O}_{17}\text{P}, with a molar mass of approximately 1579.58 g/mol . This compound plays a crucial role in various biological processes, including DNA synthesis, red blood cell formation, and the metabolism of fatty acids and amino acids.

Cobamamide participates in several important enzymatic reactions as a cofactor. It is involved in:

  • Radical-mediated rearrangements: Cobamamide facilitates 1,2-carbon skeleton rearrangements through the formation of a deoxyadenosyl radical via homolytic cleavage of the carbon-cobalt bond. This bond has a low dissociation energy, making it reactive under physiological conditions .
  • Methyl transfer reactions: As part of its catalytic role, cobamamide aids in methyl group transfers, which are essential in various biosynthetic pathways .
  • Isomerization and dehalogenation: Cobamamide-dependent enzymes catalyze isomerization reactions and dehalogenation processes, contributing to metabolic pathways in both prokaryotic and eukaryotic organisms .

Cobamamide exhibits significant biological activity primarily through its role as a coenzyme. It is essential for:

  • Energy metabolism: Cobamamide is crucial for the metabolism of certain amino acids and fatty acids, particularly in the conversion of propionate to succinate in the mitochondria .
  • Gene regulation: Recent studies suggest that cobamamide may influence gene expression related to carotenoid biosynthesis in bacteria, indicating its potential role in photoreception and signaling pathways .
  • Neurological function: As a form of vitamin B12, cobamamide supports nerve health and function by contributing to myelin sheath formation and neuronal maintenance .

Cobamamide can be synthesized through various methods:

  • Microbial fermentation: Natural sources such as certain bacteria can produce cobamamide through fermentation processes. This method allows for the extraction of biologically active forms directly from microbial cultures .
  • Chemical synthesis: Laboratory synthesis involves multi-step

Cobamamide has several applications:

  • Nutritional supplements: Due to its role as an active form of vitamin B12, cobamamide is commonly used in dietary supplements aimed at preventing or treating vitamin B12 deficiency .
  • Therapeutic uses: It has been explored for its potential benefits in treating neurological disorders, anemia, and metabolic diseases related to vitamin B12 deficiency .
  • Research tool: Cobamamide serves as a model compound for studying cobalamin-dependent enzymatic mechanisms and their applications in organic synthesis .

Studies on cobamamide interactions reveal its involvement with various enzymes:

  • Methylmalonyl-CoA mutase: This enzyme requires cobamamide as a cofactor for catalyzing the conversion of methylmalonyl-CoA to succinyl-CoA, highlighting its importance in energy metabolism .
  • Other enzymatic interactions: Cobamamide interacts with enzymes involved in radical-mediated reactions and methyl transfer processes across different biological systems, underscoring its versatility as a cofactor .

Cobamamide shares structural and functional similarities with other cobalamin derivatives. Here are some comparable compounds:

Compound NameStructure TypeKey Functions
MethylcobalaminCobalamin derivativeMethyl transfer reactions
HydroxocobalaminCobalamin derivativeVitamin B12 source; used in treating deficiencies
CyanocobalaminCobalamin derivativeSynthetic form of vitamin B12

Uniqueness of Cobamamide

Cobamamide is unique among these compounds due to its specific role in radical-mediated rearrangements and its distinct mechanism involving the formation of deoxyadenosyl radicals. While methylcobalamin primarily participates in methylation reactions, cobamamide's involvement in energy metabolism and gene regulation sets it apart from other derivatives.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

12

Exact Mass

1578.658339 g/mol

Monoisotopic Mass

1578.658339 g/mol

Heavy Atom Count

109

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F0R1QK73KB

ATC Code

B - Blood and blood forming organs
B03 - Antianemic preparations
B03B - Vitamin b12 and folic acid
B03BA - Vitamin b12 (cyanocobalamin and analogues)
B03BA04 - Cobamamide

Other CAS

13870-90-1

Metabolism Metabolites

Cobalt is absorbed though the lungs, gastrointestinal tract, and skin. Since it is a component of the vitamin B12 (cyanocobalamin), it is distributed to most tissues of the body. It is transported in the blood, often bound to albumin, with the highest levels being found in the liver and kidney. Cobalt is excreted mainly in the urine and faeces. (L29)

Wikipedia

Adenosylcobalamin

General Manufacturing Information

Vitamin B12: ACTIVE

Dates

Modify: 2023-08-15
1: Chen JR, Ke SC. Magnetic field effects on coenzyme B(12)- and B(6)-dependent lysine 5,6-aminomutase: switching of the J-resonance through a kinetically competent radical-pair intermediate. Phys Chem Chem Phys. 2018 May 9;20(18):13068-13074. doi: 10.1039/c8cp01497c. PubMed PMID: 29713722.
2: Padmanabhan S, Jost M, Drennan CL, Elías-Arnanz M. A New Facet of Vitamin B(12): Gene Regulation by Cobalamin-Based Photoreceptors. Annu Rev Biochem. 2017 Jun 20;86:485-514. doi: 10.1146/annurev-biochem-061516-044500. Review. PubMed PMID: 28654327.
3: Li P, Gu Q, Wang Y, Yu Y, Yang L, Chen JV. Novel vitamin B(12)-producing Enterococcus spp. and preliminary in vitro evaluation of probiotic potentials. Appl Microbiol Biotechnol. 2017 Aug;101(15):6155-6164. doi: 10.1007/s00253-017-8373-7. Epub 2017 Jun 20. PubMed PMID: 28634850.
4: Danchin A, Braham S. Coenzyme B12 synthesis as a baseline to study metabolite contribution of animal microbiota. Microb Biotechnol. 2017 Jul;10(4):688-701. doi: 10.1111/1751-7915.12722. Epub 2017 Jun 14. PubMed PMID: 28612402; PubMed Central PMCID: PMC5481537.
5: Wang R, Yang Z, Luo J, Hsing IM, Sun F. B(12)-dependent photoresponsive protein hydrogels for controlled stem cell/protein release. Proc Natl Acad Sci U S A. 2017 Jun 6;114(23):5912-5917. doi: 10.1073/pnas.1621350114. Epub 2017 May 22. PubMed PMID: 28533376; PubMed Central PMCID: PMC5468657.
6: Plessl T, Bürer C, Lutz S, Yue WW, Baumgartner MR, Froese DS. Protein destabilization and loss of protein-protein interaction are fundamental mechanisms in cblA-type methylmalonic aciduria. Hum Mutat. 2017 Aug;38(8):988-1001. doi: 10.1002/humu.23251. Epub 2017 Jun 6. PubMed PMID: 28497574.
7: Polaski JT, Webster SM, Johnson JE Jr, Batey RT. Cobalamin riboswitches exhibit a broad range of ability to discriminate between methylcobalamin and adenosylcobalamin. J Biol Chem. 2017 Jul 14;292(28):11650-11658. doi: 10.1074/jbc.M117.787176. Epub 2017 May 8. PubMed PMID: 28483920; PubMed Central PMCID: PMC5512062.
8: Wang D, Zhang K, Han S, Yu L. PainVision® Apparatus for Assessment of Efficacy of Pulsed Radiofrequency Combined with Pharmacological Therapy in the Treatment of Postherpetic Neuralgia and Correlations with Measurements. Biomed Res Int. 2017;2017:5670219. doi: 10.1155/2017/5670219. Epub 2017 Mar 5. PubMed PMID: 28357404; PubMed Central PMCID: PMC5357555.
9: Bridwell-Rabb J, Drennan CL. Vitamin B(12) in the spotlight again. Curr Opin Chem Biol. 2017 Apr;37:63-70. doi: 10.1016/j.cbpa.2017.01.013. Epub 2017 Feb 3. Review. PubMed PMID: 28167430; PubMed Central PMCID: PMC5540639.
10: Lehman BP, Chowdhury C, Bobik TA. The N Terminus of the PduB Protein Binds the Protein Shell of the Pdu Microcompartment to Its Enzymatic Core. J Bacteriol. 2017 Mar 28;199(8). pii: e00785-16. doi: 10.1128/JB.00785-16. Print 2017 Apr 15. PubMed PMID: 28138097; PubMed Central PMCID: PMC5370416.
11: Pallares IG, Moore TC, Escalante-Semerena JC, Brunold TC. Spectroscopic Studies of the EutT Adenosyltransferase from Salmonella enterica: Evidence of a Tetrahedrally Coordinated Divalent Transition Metal Cofactor with Cysteine Ligation. Biochemistry. 2017 Jan 17;56(2):364-375. doi: 10.1021/acs.biochem.6b00750. Epub 2017 Jan 3. PubMed PMID: 28045498; PubMed Central PMCID: PMC5241240.
12: Miller NA, Wiley TE, Spears KG, Ruetz M, Kieninger C, Kräutler B, Sension RJ. Toward the Design of Photoresponsive Conditional Antivitamins B(12): A Transient Absorption Study of an Arylcobalamin and an Alkynylcobalamin. J Am Chem Soc. 2016 Nov 2;138(43):14250-14256. Epub 2016 Oct 24. PubMed PMID: 27797190.
13: Mattes TA, Escalante-Semerena JC. Salmonella enterica synthesizes 5,6-dimethylbenzimidazolyl-(DMB)-α-riboside. Why some Firmicutes do not require the canonical DMB activation system to synthesize adenosylcobalamin. Mol Microbiol. 2017 Jan;103(2):269-281. doi: 10.1111/mmi.13555. Epub 2016 Nov 22. PubMed PMID: 27748967; PubMed Central PMCID: PMC5218876.
14: Torres AC, Vannini V, Bonacina J, Font G, Saavedra L, Taranto MP. Cobalamin production by Lactobacillus coryniformis: biochemical identification of the synthetized corrinoid and genomic analysis of the biosynthetic cluster. BMC Microbiol. 2016 Oct 13;16(1):240. PubMed PMID: 27737643; PubMed Central PMCID: PMC5064896.
15: Shah T, Joshi K, Mishra S, Otiv S, Kumbar V. Molecular and cellular effects of vitamin B12 forms on human trophoblast cells in presence of excessive folate. Biomed Pharmacother. 2016 Dec;84:526-534. doi: 10.1016/j.biopha.2016.09.071. Epub 2016 Sep 28. PubMed PMID: 27693961.
16: Garabato BD, Lodowski P, Jaworska M, Kozlowski PM. Mechanism of Co-C photodissociation in adenosylcobalamin. Phys Chem Chem Phys. 2016 Jul 28;18(28):19070-82. doi: 10.1039/c6cp02136k. Epub 2016 Jun 30. PubMed PMID: 27356617.
17: Matsubara M, Urano N, Yamada S, Narutaki A, Fujii M, Kataoka M. Fermentative production of 1-propanol from d-glucose, l-rhamnose and glycerol using recombinant Escherichia coli. J Biosci Bioeng. 2016 Oct;122(4):421-6. doi: 10.1016/j.jbiosc.2016.03.011. Epub 2016 Apr 9. PubMed PMID: 27072298.
18: Liu JZ, Xu W, Chistoserdov A, Bajpai RK. Glycerol Dehydratases: Biochemical Structures, Catalytic Mechanisms, and Industrial Applications in 1,3-Propanediol Production by Naturally Occurring and Genetically Engineered Bacterial Strains. Appl Biochem Biotechnol. 2016 Jul;179(6):1073-100. doi: 10.1007/s12010-016-2051-6. Epub 2016 Mar 31. Review. PubMed PMID: 27033090.
19: Pallares IG, Moore TC, Escalante-Semerena JC, Brunold TC. Spectroscopic Studies of the EutT Adenosyltransferase from Salmonella enterica: Mechanism of Four-Coordinate Co(II)Cbl Formation. J Am Chem Soc. 2016 Mar 23;138(11):3694-704. doi: 10.1021/jacs.5b11708. Epub 2016 Mar 9. PubMed PMID: 26886077; PubMed Central PMCID: PMC4857612.
20: Kozlowski PM, Garabato BD, Lodowski P, Jaworska M. Photolytic properties of cobalamins: a theoretical perspective. Dalton Trans. 2016 Mar 21;45(11):4457-70. doi: 10.1039/c5dt04286k. Epub 2016 Feb 11. PubMed PMID: 26865262.

Explore Compound Types